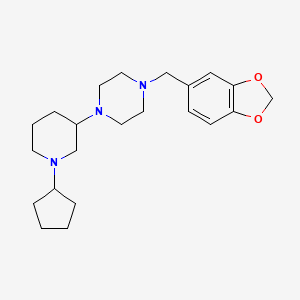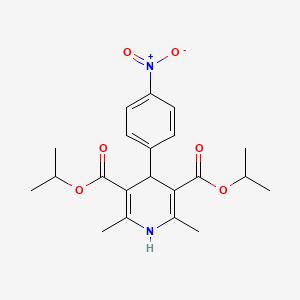![molecular formula C8H12N4O3 B6054625 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime](/img/structure/B6054625.png)
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime, also known as ECO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ECO has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In agriculture, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have insecticidal properties and has been used as a pesticide. In environmental science, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been studied for its potential use in wastewater treatment.
作用機序
The mechanism of action of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime is not fully understood. However, it has been suggested that 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime acts by inhibiting the activity of enzymes involved in various biological processes, including inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. In addition, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime has been shown to have insecticidal properties and has been used as a pesticide. However, the physiological effects of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime on humans and animals are not fully understood.
実験室実験の利点と制限
One advantage of using 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime in lab experiments is its relatively low cost compared to other compounds with similar properties. However, one limitation is that the mechanism of action of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime. One direction is to further investigate its potential use as a diagnostic tool for Alzheimer's disease. Another direction is to study its effects on other types of cancer, as well as its potential use in combination with other anti-cancer drugs. In addition, further research is needed to understand the mechanism of action of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime and its physiological effects on humans and animals. Finally, 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime's potential use in agriculture and environmental science should also be further explored.
合成法
1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime can be synthesized using various methods, including the reaction of 4-methyl-1,2,5-oxadiazol-3-ylamine with ethyl chloroformate, followed by reaction with hydroxylamine hydrochloride. Another method involves the reaction of 4-methyl-1,2,5-oxadiazol-3-ylamine with ethyl chloroformate, followed by reaction with ethylamine. The yield of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone O-[(ethylamino)carbonyl]oxime using these methods has been reported to be approximately 60-70%.
特性
IUPAC Name |
[(E)-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylideneamino] N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-4-9-8(13)14-10-5(2)7-6(3)11-15-12-7/h4H2,1-3H3,(H,9,13)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDBFCLUHKAGOG-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ON=C(C)C1=NON=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)O/N=C(\C)/C1=NON=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6054544.png)
![methyl 1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6054547.png)
![1-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B6054549.png)
![3-methyl-1-phenyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054557.png)
![1-[benzyl(methyl)amino]-3-(4-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6054576.png)


![3-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-N,N-dimethylpropanamide](/img/structure/B6054591.png)
![methyl 6-methyl-2-{[(8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6054600.png)
![6-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6054611.png)
![N-cyclopropyl-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6054616.png)
![4-ethoxy-3-nitro-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B6054626.png)
![2-(3-butenoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6054640.png)
![1-[2-(difluoromethoxy)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B6054641.png)